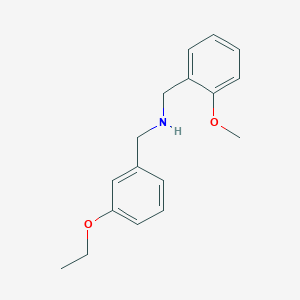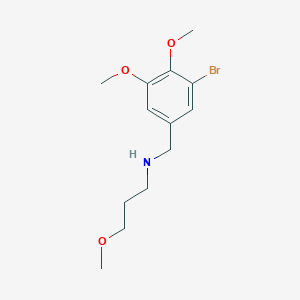
N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine, also known as 2C-B-Br, is a phenethylamine derivative that is structurally similar to the hallucinogenic drug 2C-B. It has gained attention in recent years due to its potential use in scientific research as a tool to study the brain and its functions.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine are similar to those of other phenethylamine derivatives. It can cause changes in perception, mood, and thought processes. It has also been shown to have stimulant and psychedelic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its ability to stimulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can be useful in studying the role of these neurotransmitters in various mental disorders. However, one limitation is that the compound is relatively new and not well-studied. More research is needed to fully understand its effects and potential uses.
Orientations Futures
There are several future directions for the study of N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine. One potential direction is to use it to study the role of neurotransmitters in addiction and substance abuse. Another direction is to investigate its potential therapeutic uses in the treatment of mental disorders such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 2-ethoxy-5-bromo-benzaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 170-171°C.
Applications De Recherche Scientifique
N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine has been used in scientific research as a tool to study the brain and its functions. It has been shown to stimulate the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to altered states of consciousness and hallucinations. Researchers have used this compound to study the effects of these neurotransmitters on the brain and their role in various mental disorders.
Propriétés
Nom du produit |
N-(5-bromo-2-ethoxybenzyl)-2-methoxyethanamine |
|---|---|
Formule moléculaire |
C12H18BrNO2 |
Poids moléculaire |
288.18 g/mol |
Nom IUPAC |
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-3-16-12-5-4-11(13)8-10(12)9-14-6-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
Clé InChI |
FBYPWFRRABSQDQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)CNCCOC |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)CNCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)



![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

